6-Bromo-4-chloroquinoline-2-carboxaldehyde
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Overview
Description
6-Bromo-4-chloroquinoline-2-carboxaldehyde is a chemical compound with the molecular formula C10H5BrClNO and a molecular weight of 270.51 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with chlorinating agents under controlled conditions to introduce the chlorine atom at the 4-position . The carboxaldehyde group is then introduced through formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann formylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloroquinoline-2-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Bromo-4-chloroquinoline-2-carboxylic acid
Reduction: 6-Bromo-4-chloroquinoline-2-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-chloroquinoline-2-carboxaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloroquinoline-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes or receptors, modulating their activity and affecting cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloroquinoline-3-carboxaldehyde
- 6-Bromo-8-chloroquinoline
- Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Uniqueness
6-Bromo-4-chloroquinoline-2-carboxaldehyde is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-4-chloroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-6-1-2-10-8(3-6)9(12)4-7(5-14)13-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRRTCLWUQZFFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588926 |
Source
|
Record name | 6-Bromo-4-chloroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904369-49-9 |
Source
|
Record name | 6-Bromo-4-chloroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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